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Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrophenoxyacetic acid is a key chemical intermediate, valued for its versatile

reactivity in the synthesis of a wide array of more complex organic molecules. Its structure,

featuring a phenoxyacetic acid moiety substituted with a nitro group in the para position,

provides a reactive handle for the construction of various derivatives. This guide delves into the

synthesis, chemical properties, and applications of 4-nitrophenoxyacetic acid, with a

particular focus on its role in the development of novel therapeutic agents and other biologically

active compounds.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 4-
nitrophenoxyacetic acid is fundamental for its effective use in research and synthesis. The

following table summarizes key quantitative data for this compound.
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Property Value

Molecular Formula C₈H₇NO₅

Molecular Weight 197.15 g/mol

Melting Point 183 °C

Appearance Glistening platelets

Solubility Soluble in alcohol, slightly soluble in water.

pKa Not available

LogP Not available

1H NMR

Spectral data for the specific compound 4-

Nitrophenoxyacetic acid is not readily available

in the search results. Data for the related

compound 4-Nitrophenylacetic acid is available.

13C NMR

Spectral data for the specific compound 4-

Nitrophenoxyacetic acid is not readily available

in the search results. Data for the related

compound 4-Nitrophenylacetic acid is available.

IR Spectrum

Spectral data for the specific compound 4-

Nitrophenoxyacetic acid is not readily available

in the search results. Data for the related

compound 4-Nitrophenylacetic acid is available.

Mass Spectrum

Spectral data for the specific compound 4-

Nitrophenoxyacetic acid is not readily available

in the search results. Data for the related

compound 4-Nitrophenylacetic acid is available.

Synthesis of 4-Nitrophenoxyacetic Acid
The synthesis of 4-nitrophenoxyacetic acid is typically achieved through the Williamson ether

synthesis, a reliable and well-established method in organic chemistry.
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Experimental Protocol: Williamson Ether Synthesis
This protocol is based on the reaction of p-nitrophenol with chloroacetic acid in the presence of

a strong base.[1]

Materials:

p-Nitrophenol (35 g)

50% Sodium hydroxide solution (40 g initially, then 20 g)

Chloroacetic acid (24 g initially, then 12 g)

Water (200 ml initially, then 50 ml)

Hydrochloric acid (for acidification)

Alcohol (for recrystallization)

Round bottom flask

Reflux condenser

Procedure:

Charge a round bottom flask with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide

solution, 24 g of chloroacetic acid, and 200 ml of water.

Heat the reaction mixture to reflux. Continue refluxing until the solution is no longer alkaline.

Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50

ml of water to the reaction mixture.

Continue to boil the solution until a neutral pH is achieved.

Acidify the reaction mixture with hydrochloric acid and then cool it to precipitate the crude 4-
nitrophenoxyacetic acid.
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Purify the crude product by either recrystallization from alcohol or by dissolving it in a dilute

sodium hydroxide solution and reprecipitating with hydrochloric acid.

The expected yield of pure 4-nitrophenoxyacetic acid is 25-30 g.

Logical Workflow for Synthesis:

p-Nitrophenol + Chloroacetic Acid + NaOH(aq)

Reflux until alkaline solution becomes neutral

Add more NaOH and Chloroacetic Acid

Boil until neutral pH

Acidify with HCl and cool

Precipitation of crude product

Purification (Recrystallization or Reprecipitation)

Pure 4-Nitrophenoxyacetic Acid
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Click to download full resolution via product page

Synthesis of 4-Nitrophenoxyacetic Acid

Role as a Chemical Intermediate
4-Nitrophenoxyacetic acid serves as a valuable precursor for the synthesis of a variety of

derivatives, primarily through reactions involving its carboxylic acid group. A key transformation

is its conversion to the more reactive acyl chloride, which can then be readily reacted with

nucleophiles such as amines and alcohols to form amides and esters, respectively.

Synthesis of (4-Nitrophenoxy)acetyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a common strategy to activate the

molecule for further reactions.

Experimental Protocol: Acyl Chloride Formation

This protocol describes the synthesis of (4-nitrophenoxy)acetyl chloride from 4-
nitrophenoxyacetic acid using thionyl chloride.

Materials:

4-Nitrophenoxyacetic acid

Thionyl chloride (SOCl₂)

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Flame-dried, two-neck round-bottom flask

Reflux condenser

Magnetic stirrer

Procedure:

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, add 4-nitrophenoxyacetic acid.
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Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such

as DCM or THF.

Slowly add an excess of thionyl chloride to the flask.

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC or other appropriate methods).

After completion, remove the excess thionyl chloride and solvent under reduced pressure to

yield the crude (4-nitrophenoxy)acetyl chloride.

The product can be used in the next step without further purification or can be purified by

distillation or crystallization if necessary.

General Reaction Scheme:

4-Nitrophenoxyacetic Acid

(4-Nitrophenoxy)acetyl Chloride

Reflux

+ Thionyl Chloride (SOCl₂)

+ SO₂ + HCl

Click to download full resolution via product page

Conversion to Acyl Chloride

Synthesis of Amide and Ester Derivatives
(4-Nitrophenoxy)acetyl chloride is a versatile intermediate for creating libraries of amide and

ester derivatives, which are classes of compounds frequently explored for biological activity.

General Experimental Protocol: Synthesis of N-Substituted 2-(4-nitrophenoxy)acetamides
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This protocol outlines the general procedure for the acylation of a primary or secondary amine

with (4-nitrophenoxy)acetyl chloride.

Materials:

(4-Nitrophenoxy)acetyl chloride

Desired primary or secondary amine

Anhydrous aprotic solvent (e.g., DCM, THF)

Tertiary amine base (e.g., triethylamine or pyridine)

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent in a round-

bottom flask under an inert atmosphere.

Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base to the solution.

Cool the mixture in an ice bath to 0 °C.

Slowly add a solution of (4-nitrophenoxy)acetyl chloride (1.0 equivalent) in the same

anhydrous solvent to the cooled amine solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is

complete as indicated by TLC or LC-MS analysis.

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it

over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.

Workflow for Derivative Synthesis:

4-Nitrophenoxyacetic Acid (4-Nitrophenoxy)acetyl Chloride+ SOCl₂

Amide Derivative+ Amine, Base

Ester Derivative

+ Alcohol, Base

Amine (R-NH₂)

Alcohol (R-OH)

4-Nitrophenoxyacetic
Acid Scaffold

Chemical Derivatization
(Amides, Esters, etc.)

Antimicrobial Activity Antifungal Activity Anti-inflammatory Activity Anticancer Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Nitrophenoxyacetic Acid: A Versatile Intermediate in
Chemical Research and Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156986#4-nitrophenoxyacetic-acid-as-a-chemical-
intermediate-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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